N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Overview
Description
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves multiple steps. One common synthetic route includes the reaction of 2-fluorophenylamine with ethyl 2-oxoacetate to form an intermediate, which is then reacted with thiourea to yield the desired pyrimidine derivative . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular processes like DNA replication or protein synthesis, leading to the death of cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives like:
Imatinib: Used in the treatment of chronic myeloid leukemia.
Dasatinib: Another anticancer agent targeting tyrosine kinases.
Nilotinib: Used for the treatment of certain types of leukemia.
Properties
Molecular Formula |
C19H14F3N5O3S |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C19H14F3N5O3S/c20-10-6-5-9(7-12(10)22)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-13-4-2-1-3-11(13)21/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
HHXUOGHSAPJANV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F |
Origin of Product |
United States |
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